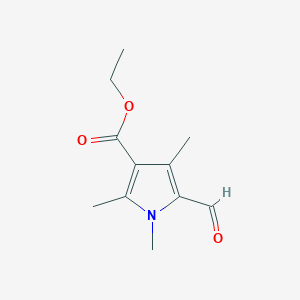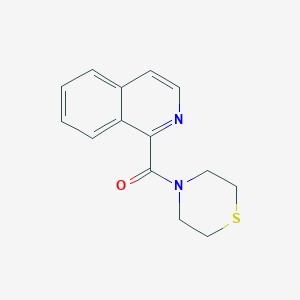
4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, also known as 4-hydroxy-4-methoxynaphthalen-2-yl but-3-en-2-one, is an organic compound with a wide range of applications in research and industry. It is a synthetic compound that is used as a precursor for various organic compounds, such as dyes, pharmaceuticals, and fragrances. In addition, it has been used in the synthesis of a variety of other compounds, including polymers, catalysts, and surfactants.
Applications De Recherche Scientifique
4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-onemethoxynaphthalen-2-yl but-3-en-2-one has a wide range of applications in scientific research. It has been used in the synthesis of polymers, catalysts, and surfactants. In addition, it has been used in the synthesis of dyes, pharmaceuticals, and fragrances. It has also been used in the synthesis of a variety of other compounds, including polymers, catalysts, and surfactants.
Mécanisme D'action
The mechanism of action of 4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-onemethoxynaphthalen-2-yl but-3-en-2-one is not fully understood. However, it is believed to act by forming a complex with the substrate and then acting as a catalyst for the reaction. This complex is believed to be stabilized by hydrogen bonding and electrostatic interactions between the substrate and the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-onemethoxynaphthalen-2-yl but-3-en-2-one are not fully understood. However, it is believed to have a wide range of effects, including acting as an antioxidant, anti-inflammatory, and anti-bacterial agent. In addition, it has been shown to have an effect on the metabolism of carbohydrates, proteins, and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-onemethoxynaphthalen-2-yl but-3-en-2-one in laboratory experiments include its low cost and ease of synthesis. In addition, it is a relatively stable compound and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is its limited solubility in water, which can be a problem when attempting to dissolve it in aqueous solutions.
Orientations Futures
There are a number of potential future directions for 4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-onemethoxynaphthalen-2-yl but-3-en-2-one. One potential direction is the development of new synthesis methods to produce the compound in larger quantities and with higher purity. Another potential direction is the exploration of new applications for the compound, such as its use in drug delivery systems or as an antioxidant agent. In addition, further research into the biochemical and physiological effects of the compound could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of the compound could lead to the development of more efficient catalysts for organic reactions.
Méthodes De Synthèse
4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-onemethoxynaphthalen-2-yl but-3-en-2-one is synthesized by a two-step process. In the first step, a Grignard reagent is reacted with 6-methoxynaphthalen-2-yl bromide to form a Grignard adduct. This adduct is then reacted with aqueous potassium hydroxide to form 4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-onemethoxynaphthalen-2-yl but-3-en-2-one.
Propriétés
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10(16)7-15(17)13-4-3-12-9-14(18-2)6-5-11(12)8-13/h3-6,8-9H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXDFGVHMYOSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B6612011.png)
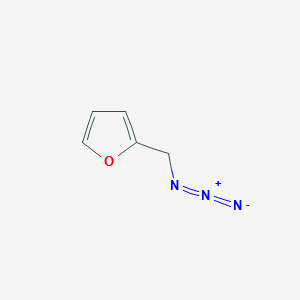

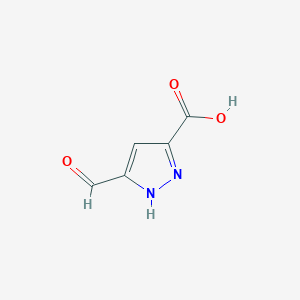
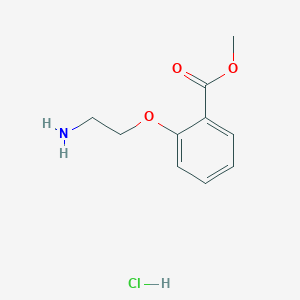


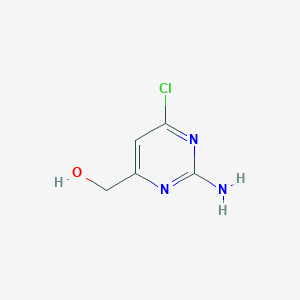
![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)
![2-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6612073.png)


